(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester

Übersicht

Beschreibung

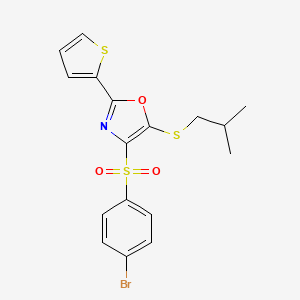

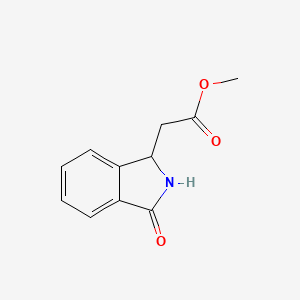

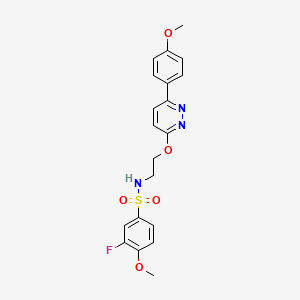

“(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester” is a chemical compound with the molecular formula C11H11NO3 . It is also known by its synonyms Methyl 2-(3-oxoisoindolin-1-yl)acetate and 1H-Isoindole-1-acetic acid, 2,3-dihydro-3-oxo-, methyl ester .

Synthesis Analysis

The synthesis of this compound involves the reaction of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid with methanol in the presence of concentrated sulfuric acid . The reaction mixture is stirred at room temperature for 16 hours. After the reaction, the solvent is evaporated, and the crude oil is dissolved in ethyl acetate, then washed with sodium bicarbonate and water. The organic phase is dried, filtered, and the solvent is evaporated to isolate the compound as a yellow oil .Molecular Structure Analysis

The molecular structure of this compound is characterized by an isoindole core with a 3-oxo group and a methyl ester group attached to the 1-position of the isoindole . The molecular weight of the compound is 205.21 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is widely used in the field of organic synthesis, often serving as an intermediate or reagent. It is particularly useful in the synthesis of complexes and other specialized organic compounds .

Anti-HIV Research

Indole derivatives, such as methyl 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate, have been studied for their potential anti-HIV properties. Molecular docking studies have been performed on novel indolyl and oxochromenyl xanthenone derivatives to evaluate their effectiveness against HIV-1 .

Isoindoloquinoline Derivatives

Researchers have synthesized novel derivatives belonging to the isoindolo[2,1-a]quinoline family using similar compounds. These derivatives are obtained through Claisen–Schmidt-type condensation reactions and have potential applications in medicinal chemistry .

Synthesis of Isoindolines

Isoindoline derivatives are designed for their wide range of applications. Recent scientific research has focused on the synthesis of isoindolines-1,3-diones molecules due to their utility in various fields .

Neuroprotective Compounds

The synthetic strategy involving this compound can be used for creating new analogs of endogenous hormones like melatonin, which have neuroprotective properties. This is significant for developing treatments for neurodegenerative diseases .

Wirkmechanismus

Target of Action

The primary targets of Methyl 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate are currently unknown. This compound is a derivative of isoindole , a class of compounds known for their diverse biological activities . .

Mode of Action

As a derivative of isoindole, it may share some of the biological activities common to this class of compounds . .

Biochemical Pathways

Isoindole derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound remain to be elucidated .

Eigenschaften

IUPAC Name |

methyl 2-(3-oxo-1,2-dihydroisoindol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-10(13)6-9-7-4-2-3-5-8(7)11(14)12-9/h2-5,9H,6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDYXVYRKPNTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2995898.png)

![4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide](/img/structure/B2995901.png)

![7-Fluoro-3-[[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2995902.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2995906.png)

![N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2995913.png)